molecular formula C11H13NO3 B14838195 2-Cyclopropoxy-3-(methylamino)benzoic acid

2-Cyclopropoxy-3-(methylamino)benzoic acid

Cat. No.: B14838195
M. Wt: 207.23 g/mol
InChI Key: LLHKOWNVRUKTEO-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-3-(methylamino)benzoic acid is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methylamino group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Cyclopropoxy-3-(methylamino)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(methylamino)benzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the cyclopropoxy group . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

2-Cyclopropoxy-3-(methylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methylamino groups are replaced by other functional groups.

Scientific Research Applications

2-Cyclopropoxy-3-(methylamino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-(methylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylamino groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

2-Cyclopropoxy-3-(methylamino)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-cyclopropyloxy-3-(methylamino)benzoic acid

InChI

InChI=1S/C11H13NO3/c1-12-9-4-2-3-8(11(13)14)10(9)15-7-5-6-7/h2-4,7,12H,5-6H2,1H3,(H,13,14)

InChI Key

LLHKOWNVRUKTEO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=C1OC2CC2)C(=O)O

Origin of Product

United States

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